Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with a fluorine atom at position 4 and a sulfamoyl group at position 2. The sulfamoyl moiety is further modified with a 4-chloro-2-methoxy-5-methylphenyl group, while an ethyl ester is attached at position 2 of the benzothiophene ring.
The compound’s structural determination likely employs crystallographic tools such as SHELX for refinement and ORTEP for visualization, as these are industry-standard programs for small-molecule analysis .
Properties
IUPAC Name |
ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO5S2/c1-4-27-19(23)17-18(16-12(21)6-5-7-15(16)28-17)29(24,25)22-13-8-10(2)11(20)9-14(13)26-3/h5-9,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGXGTYSLQPUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=C(C(=C3)C)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target theCorticotrophin-Releasing Factor 1 Receptor . This receptor plays a crucial role in mediating the body’s response to stress.
Biochemical Pathways
Compounds with similar structures have been implicated in thestress response pathway . By interacting with the Corticotrophin-Releasing Factor 1 Receptor, they can modulate the body’s response to stress.
Biological Activity
Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS Number: 899972-19-1) is a complex organic compound that has garnered attention for its potential biological activities. This article examines the compound's structural characteristics, synthesis, and various biological activities, supported by relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 457.9 g/mol. The structure includes a benzothiophene core, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the introduction of the sulfamoyl group and the chloro and methoxy substituents on the phenyl ring. Specific methodologies may vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitutions and coupling reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with a benzothiophene framework have shown promising results against various cancer cell lines, including breast and liver cancer cells. The mechanism of action is often attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 100 | Effective |
| Escherichia coli | 200 | Moderate |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored in various studies, showing efficacy in reducing inflammation markers in vitro. This activity is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, suggesting a strong anticancer effect mediated through apoptosis induction.
- Antimicrobial Screening : In a comparative study of various benzothiophene derivatives, this compound exhibited superior antimicrobial activity against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated significant anticancer properties associated with this compound. In vitro evaluations against various human cancer cell lines have shown:
- Cytotoxic Effects : The compound exhibits potent cytotoxicity with GI50 values in the nanomolar range, indicating strong growth inhibition across multiple cancer types. For example, analogs derived from similar structures have shown GI50 values as low as <10.0 nM against certain cancer lines.
- Mechanism of Action : The anticancer activity appears to be mediated through disruption of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. Immunofluorescence studies have visually confirmed alterations in microtubule dynamics upon treatment with related compounds.
Antibacterial Activity
Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has also been evaluated for antibacterial properties:
- Variable Effectiveness : Preliminary results indicate weak activity against certain bacterial strains, such as Staphylococcus aureus, with minimal inhibitory concentration (MIC) values around ≥128 μg/mL. This suggests that while there is some antibacterial potential, further optimization may be necessary to enhance efficacy.
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds within the benzothiophene class:
- Cytotoxicity in Cancer Cell Lines : A comprehensive screening involving over 60 human cancer cell lines indicated significant cytotoxicity among benzothiophene derivatives, with some leading to cell death through mechanisms involving mitotic catastrophe.
- Structure-Activity Relationship (SAR) : SAR studies reveal that modifications to the benzothiophene structure can significantly influence both cytotoxicity and selectivity towards different cancer types. Compounds exhibiting higher lipophilicity often show reduced cytotoxicity, underscoring the importance of structural design.
- Immunofluorescence Studies : These studies provided visual evidence supporting the hypothesis that these compounds interfere with normal cellular processes during mitosis, showcasing altered microtubule dynamics in treated cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Ethyl 5-[(4-Bromophenyl)Sulfonylamino]-2-Phenyl-1-Benzofuran-3-Carboxylate
A closely related compound, ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate (CAS: 304694-44-8), shares key features with the target molecule but exhibits critical differences (see Table 1) :
Table 1: Comparative Structural and Physicochemical Properties
| Property | Target Compound | Analog (CAS 304694-44-8) |
|---|---|---|
| Core Heterocycle | Benzothiophene | Benzofuran |
| Sulfonamide Substituent | 4-Chloro-2-methoxy-5-methylphenyl | 4-Bromophenyl |
| Additional Substituents | 4-Fluoro (benzothiophene), ethyl ester (position 2) | 2-Phenyl (benzofuran), ethyl ester (position 3) |
| Molecular Formula | C₁₉H₁₈ClFNO₅S₂ (estimated*) | C₂₃H₁₈BrNO₅S |
| Molecular Weight | ~480–500 g/mol (estimated*) | 500.4 g/mol |
| XLogP3 | Not reported (predicted higher due to fluorine) | 5.4 |
| Hydrogen Bond Donors/Acceptors | 1 donor, 6–7 acceptors (estimated) | 1 donor, 6 acceptors |
| Topological Polar Surface Area | ~100–110 Ų (estimated) | 94 Ų |
*Estimates based on molecular formula comparison.
Key Differences and Implications:
This difference may influence binding affinity in biological targets .
Halogen Substituents :
- The target’s 4-chloro-2-methoxy-5-methylphenyl group combines chloro (electron-withdrawing), methoxy (electron-donating), and methyl (steric) effects. In contrast, the analog’s 4-bromophenyl group offers bulkier bromine, which may alter steric hindrance and lipophilicity.
Fluorine Substitution: The 4-fluoro group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. Fluorine’s electronegativity may also modulate electronic effects on the benzothiophene ring .
Ester Positioning :
- The ethyl ester’s placement at position 2 (benzothiophene) vs. position 3 (benzofuran) could affect hydrolytic stability and prodrug activation kinetics.
Other Structural Analogs
- Solubility : Higher halogen content (e.g., bromine) increases molecular weight and lipophilicity (XLogP3), reducing aqueous solubility.
- Bioactivity: Sulfonamide groups are known to interact with carbonic anhydrases or proteases, but substituent patterns dictate selectivity .
Research Findings and Gaps
- Crystallographic Data : The target compound’s structure likely relies on refinement via SHELXL and visualization through ORTEP-3 , standard tools for small-molecule analysis .
- Theoretical Predictions : The analog’s XLogP3 (5.4) suggests high lipophilicity, a trait likely shared by the target compound due to its fluorine and chloro substituents.
- Experimental Needs : Empirical studies on solubility, stability, and biological activity are required to validate hypotheses derived from structural comparisons.
Q & A
Q. Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoro at C4, sulfamoyl at C3) and ester group integrity. Fluorine-19 NMR resolves electronic effects of the 4-fluoro substituent .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can researchers investigate the mechanism of action of this compound in enzyme inhibition studies?
Q. Methodological Approach :
- Target Identification : Perform computational docking (e.g., AutoDock Vina) against enzymes like COX-2 or kinases, leveraging the sulfamoyl group’s potential hydrogen-bonding interactions .
- Kinetic Assays : Use fluorogenic substrates or SPR (Surface Plasmon Resonance) to measure binding affinity (Kd) and inhibition constants (Ki) .
- Mutagenesis Studies : Compare activity against wild-type vs. mutant enzymes (e.g., altering active-site residues) to pinpoint interaction sites .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?
Q. SAR Design :
- Functional Group Variation : Synthesize analogs with substituent modifications (e.g., replacing 4-fluoro with Cl or Br; altering the ethyl ester to methyl or tert-butyl) .
- Biological Testing : Screen analogs against related targets (e.g., other sulfonamide-sensitive enzymes) to assess selectivity.
- Data Analysis : Use molecular descriptors (e.g., logP, polar surface area) in QSAR models to correlate structural changes with activity .
Advanced: How can contradictory biological activity data for this compound be resolved?
Q. Resolution Strategies :
- Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., ATPase activity assays for kinase inhibition).
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS to explain discrepancies in cell-based vs. cell-free assays .
- Crystallography : Solve co-crystal structures of the compound bound to targets to confirm binding modes .
Advanced: What computational tools are suitable for predicting this compound’s interactions with biological targets?
Q. Tools and Workflows :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor stability over time, focusing on sulfamoyl group interactions .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen-bond acceptors from the fluoro group) for virtual screening of analogs .
- ADMET Prediction : Employ SwissADME or ADMETlab to optimize solubility and reduce off-target effects .
Advanced: How can researchers validate the compound’s purity and stability under experimental conditions?
Q. Validation Protocols :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base), then quantify degradation products via LC-MS .
- Long-Term Stability : Store samples at –20°C and 25°C/60% RH, monitoring purity monthly for 12 months .
- NMR Stability Checks : Compare ¹H NMR spectra pre- and post-storage to detect ester hydrolysis or sulfamoyl decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
